molecular formula C17H21N9 B12280110 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12280110
M. Wt: 351.4 g/mol
InChI Key: LIOUOHXICFLGNE-UHFFFAOYSA-N
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Description

6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with pyrrolidinyl, pyrimidinyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and piperazinyl intermediates. These intermediates are then coupled with the purine core under specific reaction conditions. Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, hydrogen, and various organometallic catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the purine core .

Scientific Research Applications

6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-fibrotic and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its multi-functional structure, which combines the properties of pyrrolidine, pyrimidine, and piperazine. This combination enhances its potential biological activities and makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C17H21N9

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C17H21N9/c1-2-6-26(5-1)17-18-4-3-13(23-17)24-7-9-25(10-8-24)16-14-15(20-11-19-14)21-12-22-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,22)

InChI Key

LIOUOHXICFLGNE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4NC=N5

Origin of Product

United States

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